Phenanthridin-6-ylmethanamine;dihydrochloride
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Overview
Description
Phenanthridin-6-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C14H14Cl2N2. It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridin-6-ylmethanamine;dihydrochloride typically involves the formation of C–C and C–N bonds. One-pot synthesis methods are often employed, which include simultaneous C–C and C–N bond-forming reactions. These methods are efficient and avoid the excessive use of halogenated derivatives .
Industrial Production Methods
Industrial production of this compound involves scalable synthetic strategies that ensure high yield and purity. The use of C–H activation steps is common in these methods, making the process more atom-efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Phenanthridin-6-ylmethanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenanthridinone derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Phenanthridin-6-ylmethanamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Phenanthridin-6-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Phenanthridin-6-ylmethanamine;dihydrochloride can be compared with other similar compounds, such as phenanthridinone and quinolin-2-one derivatives. These compounds share structural similarities but differ in their chemical properties and biological activities. This compound is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which may influence its solubility and reactivity .
List of Similar Compounds
- Phenanthridinone
- Quinolin-2-one
- Phenanthridine derivatives
Properties
IUPAC Name |
phenanthridin-6-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.2ClH/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14;;/h1-8H,9,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKDJRJLCBDFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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